molecular formula C19H15ClN2O3 B4398422 N-{3-[(2-chlorobenzoyl)amino]-4-methylphenyl}-2-furamide

N-{3-[(2-chlorobenzoyl)amino]-4-methylphenyl}-2-furamide

Cat. No. B4398422
M. Wt: 354.8 g/mol
InChI Key: UYNZULFPTIURHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(2-chlorobenzoyl)amino]-4-methylphenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases.

Mechanism of Action

N-{3-[(2-chlorobenzoyl)amino]-4-methylphenyl}-2-furamide selectively inhibits BTK activity, which leads to the inhibition of downstream signaling pathways, including NF-κB and MAPK signaling, resulting in the suppression of B-cell proliferation and survival. This compound has also been shown to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in various cancer models, including lymphoma, leukemia, and multiple myeloma. It has also been shown to reduce the severity of autoimmune diseases, such as rheumatoid arthritis and lupus, by suppressing the production of pro-inflammatory cytokines. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it suitable for once-daily dosing.

Advantages and Limitations for Lab Experiments

N-{3-[(2-chlorobenzoyl)amino]-4-methylphenyl}-2-furamide has several advantages for lab experiments, including its potent and selective inhibition of BTK, its favorable pharmacokinetic profile, and its ability to induce apoptosis in cancer cells. However, there are also some limitations, including the need for further optimization of the synthesis method to improve the yield and purity of the final product, and the need for more extensive preclinical studies to evaluate its safety and efficacy in humans.

Future Directions

There are several future directions for the research and development of N-{3-[(2-chlorobenzoyl)amino]-4-methylphenyl}-2-furamide. One area of focus is the evaluation of its safety and efficacy in clinical trials, which are currently ongoing for the treatment of various cancers and autoimmune diseases. Another area of focus is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, there is a need for further research to elucidate the mechanism of action of this compound and to identify potential biomarkers for patient selection and monitoring of treatment response.

Scientific Research Applications

N-{3-[(2-chlorobenzoyl)amino]-4-methylphenyl}-2-furamide has been extensively studied for its potential in the treatment of various cancers and autoimmune diseases. It has shown promising results in preclinical studies, including in vitro and in vivo models of lymphoma, leukemia, and multiple myeloma. This compound has also been shown to inhibit the activity of BTK (Bruton's tyrosine kinase), a key enzyme involved in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells.

properties

IUPAC Name

N-[3-[(2-chlorobenzoyl)amino]-4-methylphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3/c1-12-8-9-13(21-19(24)17-7-4-10-25-17)11-16(12)22-18(23)14-5-2-3-6-15(14)20/h2-11H,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNZULFPTIURHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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